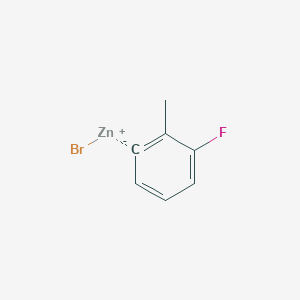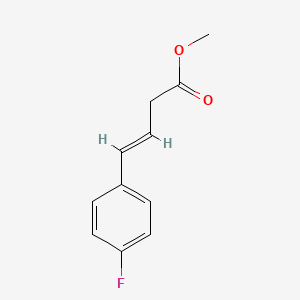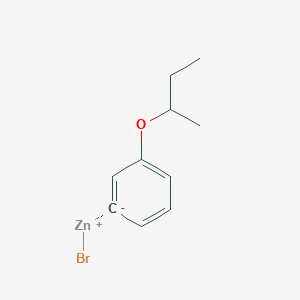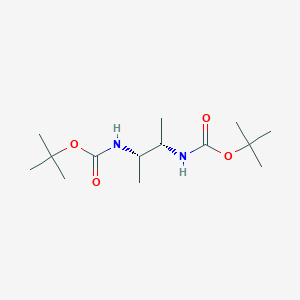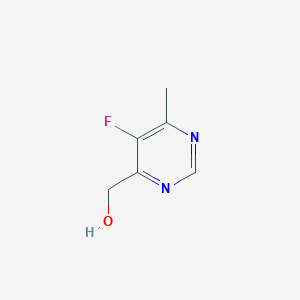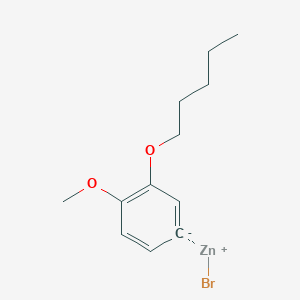
4-Methoxy-3-n-pentyloxyphenylZinc bromide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Methoxy-3-N-pentyloxyphenylzinc bromide, 0.50 M in tetrahydrofuran (THF), is an organozinc compound used in various chemical reactions. This compound is particularly valuable in organic synthesis due to its reactivity and ability to form carbon-carbon bonds.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methoxy-3-N-pentyloxyphenylzinc bromide typically involves the reaction of 4-methoxy-3-N-pentyloxyphenyl bromide with zinc in the presence of a suitable solvent like THF. The reaction is usually carried out under an inert atmosphere to prevent oxidation. The zinc reagent can be prepared in situ or used as a pre-formed reagent.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions, including temperature, pressure, and inert atmosphere, to ensure high yield and purity. The compound is often produced in large, commercial quantities and can be customized in terms of packaging sizes .
化学反応の分析
Types of Reactions
4-Methoxy-3-N-pentyloxyphenylzinc bromide undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the zinc atom is replaced by another nucleophile.
Coupling Reactions: It is commonly used in cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Reagents: Common reagents include palladium catalysts for coupling reactions and various nucleophiles for substitution reactions.
Conditions: These reactions typically require an inert atmosphere, controlled temperature, and sometimes the presence of a base to facilitate the reaction.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. In coupling reactions, the primary product is a new carbon-carbon bond, while substitution reactions yield a variety of organic compounds depending on the nucleophile used.
科学的研究の応用
4-Methoxy-3-N-pentyloxyphenylzinc bromide has a wide range of applications in scientific research:
Chemistry: It is used in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used to modify biological molecules, aiding in the study of biochemical pathways.
Industry: It is used in the production of fine chemicals and materials science research.
作用機序
The mechanism of action of 4-Methoxy-3-N-pentyloxyphenylzinc bromide involves the transfer of the phenyl group from the zinc atom to a target molecule. This transfer is facilitated by the presence of a catalyst, such as palladium, which activates the zinc compound and allows for the formation of new chemical bonds. The molecular targets and pathways involved depend on the specific reaction and the nature of the target molecule.
類似化合物との比較
Similar Compounds
3-Methoxy-3-oxopropylzinc bromide: Another organozinc compound used in similar types of reactions.
4-Methoxy-4-oxobutylzinc bromide: Shares similar reactivity and applications.
Uniqueness
4-Methoxy-3-N-pentyloxyphenylzinc bromide is unique due to its specific structure, which imparts distinct reactivity and selectivity in chemical reactions. Its ability to form stable carbon-carbon bonds makes it particularly valuable in organic synthesis.
特性
分子式 |
C12H17BrO2Zn |
|---|---|
分子量 |
338.5 g/mol |
IUPAC名 |
bromozinc(1+);1-methoxy-2-pentoxybenzene-4-ide |
InChI |
InChI=1S/C12H17O2.BrH.Zn/c1-3-4-7-10-14-12-9-6-5-8-11(12)13-2;;/h5,8-9H,3-4,7,10H2,1-2H3;1H;/q-1;;+2/p-1 |
InChIキー |
ZHHHCHGQQYDLOM-UHFFFAOYSA-M |
正規SMILES |
CCCCCOC1=C(C=C[C-]=C1)OC.[Zn+]Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(1s,2r,5r)-Methyl 6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylate](/img/structure/B14893103.png)
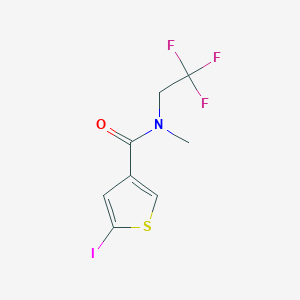
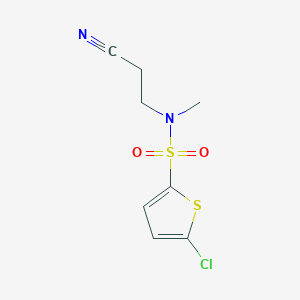
![N-(9H-fluoren-9-yl)-N-prop-2-enyl-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-amine](/img/structure/B14893110.png)
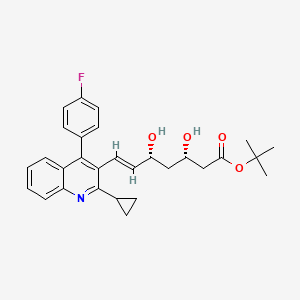
![Cobalt;2,4-ditert-butyl-6-[[2-[(3,5-ditert-butyl-2-hydroxyphenyl)methylideneamino]cyclohexyl]iminomethyl]phenol;4-methylbenzenesulfonate;hydrate](/img/structure/B14893128.png)
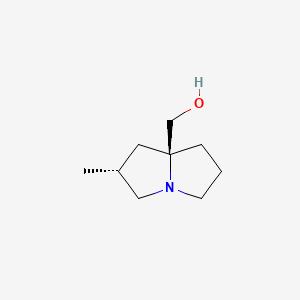
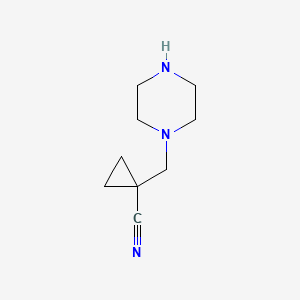
![2-(((Thiophen-2-ylmethyl)amino)methyl)thieno[3,2-d]pyrimidin-4(3h)-one](/img/structure/B14893134.png)
